N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a central 1,3,4-thiadiazole ring core. Key structural elements include:
- A 1,3,4-thiadiazole moiety substituted at position 2 with a sulfur-linked ethyl group bearing a 1,3-dioxolane ring.
- A 5-oxopyrrolidine-3-carboxamide group attached to the thiadiazole ring, further substituted at position 1 with a 4-methylphenyl group.
The 1,3-dioxolane substituent introduces polar oxygen atoms, enhancing solubility, while the 4-methylphenyl group contributes hydrophobicity, balancing lipophilicity.
Properties
IUPAC Name |
N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-12-2-4-14(5-3-12)23-11-13(10-15(23)24)17(25)20-18-21-22-19(29-18)28-9-6-16-26-7-8-27-16/h2-5,13,16H,6-11H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPXZILHEFQSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in substituents on the phenyl ring and thiadiazole moiety. Below is a comparative analysis:
Key Findings:
Electronic Effects: The 4-methylphenyl group in the target compound provides moderate electron-donating effects, stabilizing the pyrrolidine carboxamide moiety. The 1,3-dioxolane group increases polarity and solubility compared to the isopropyl substituent in the fluorophenyl analog, which enhances lipophilicity and membrane permeability .
Biological Activity :
- Thiadiazole derivatives with sulfanyl-linked polar groups (e.g., dioxolane) show improved solubility, favoring oral bioavailability. However, bulky substituents may increase steric hindrance, reducing target engagement .
- Fluorine-substituted analogs (e.g., 4-fluorophenyl) often exhibit enhanced metabolic stability and prolonged half-life due to resistance to oxidative degradation .
Pharmacokinetic Profiles :
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